

An In-depth Technical Guide to Meranzin Hydrate: Chemical Structure and Properties

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Compound of Interest

Compound Name: Meranzin hydrate

Cat. No.: B15591074

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin hydrate, a naturally occurring coumarin, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Meranzin hydrate**. Detailed experimental protocols for its isolation, analysis, and evaluation of its key biological effects are presented, along with a summary of its known mechanisms of action, particularly its antidepressant and prokinetic properties. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Meranzin hydrate is a coumarin derivative with the chemical name 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one.[1] Its structure is characterized by a coumarin core substituted with a methoxy group at position 7 and a dihydroxy-methylbutyl group at position 8.

Chemical Structure:

Table 1: Chemical Identifiers of **Meranzin Hydrate**

Identifier	Value	Reference
IUPAC Name	8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one	[1]
CAS Number	5875-49-0	[2]
Molecular Formula	C15H18O5	[2]
Molecular Weight	278.31 g/mol	[2]
InChI	InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3	[1]
SMILES	CC(C)(C(OC1=C(OC)C=C2C=CC(=O)OC2=C1)O)O	[1]

Physicochemical Properties

The physicochemical properties of **Meranzin hydrate** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in drug delivery systems.

Table 2: Physicochemical Properties of **Meranzin Hydrate**

Property	Value	Method	Reference
XLogP3	1.5	Computed	[1]
Hydrogen Bond Donor Count	2	Computed	[1]
Hydrogen Bond Acceptor Count	5	Computed	[1]
Rotatable Bond Count	4	Computed	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Experimental	[3]

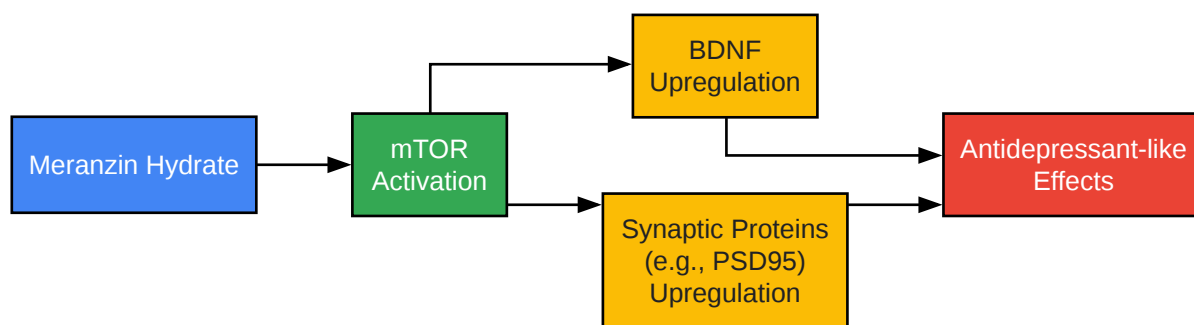
Biological Activities and Mechanism of Action

Meranzin hydrate exhibits a range of biological activities, with its antidepressant and prokinetic effects being the most extensively studied.

Antidepressant Activity

Clinical and preclinical studies have demonstrated the antidepressant-like effects of **Meranzin hydrate**. Its mechanism of action is multifaceted and involves the modulation of key signaling pathways in the brain.

Signaling Pathway for Antidepressant Effect:



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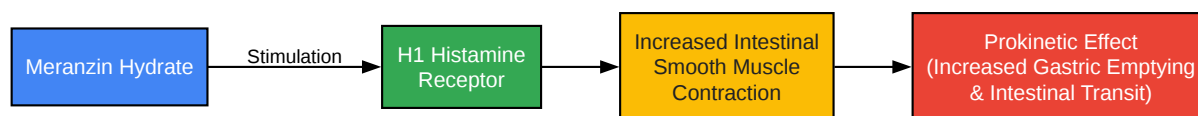
Caption: mTOR signaling pathway activated by **Meranzin hydrate**.

Studies have shown that **Meranzin hydrate** exerts its rapid antidepressant effects by activating the mammalian target of rapamycin (mTOR) signaling pathway in the hippocampus. This activation leads to the upregulation of brain-derived neurotrophic factor (BDNF) and synaptic proteins such as PSD95, which are crucial for synaptic plasticity and neuronal function. Furthermore, another mechanism involves the suppression of caspase-4, which in turn regulates glial cell and neuronal functions in the hippocampus, contributing to its antidepressant effects.

Prokinetic Activity

Meranzin hydrate has been shown to have a prokinetic effect on intestinal motility, suggesting its potential use in treating gastrointestinal disorders characterized by delayed transit.

Signaling Pathway for Prokinetic Effect:



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Caption: Histamine H1 receptor-mediated prokinetic effect of **Meranzin hydrate**.

The prokinetic activity of **Meranzin hydrate** is, at least in part, mediated by the stimulation of H1 histamine receptors in the intestinal smooth muscle. This stimulation leads to increased muscle contraction, which in turn accelerates gastric emptying and intestinal transit.

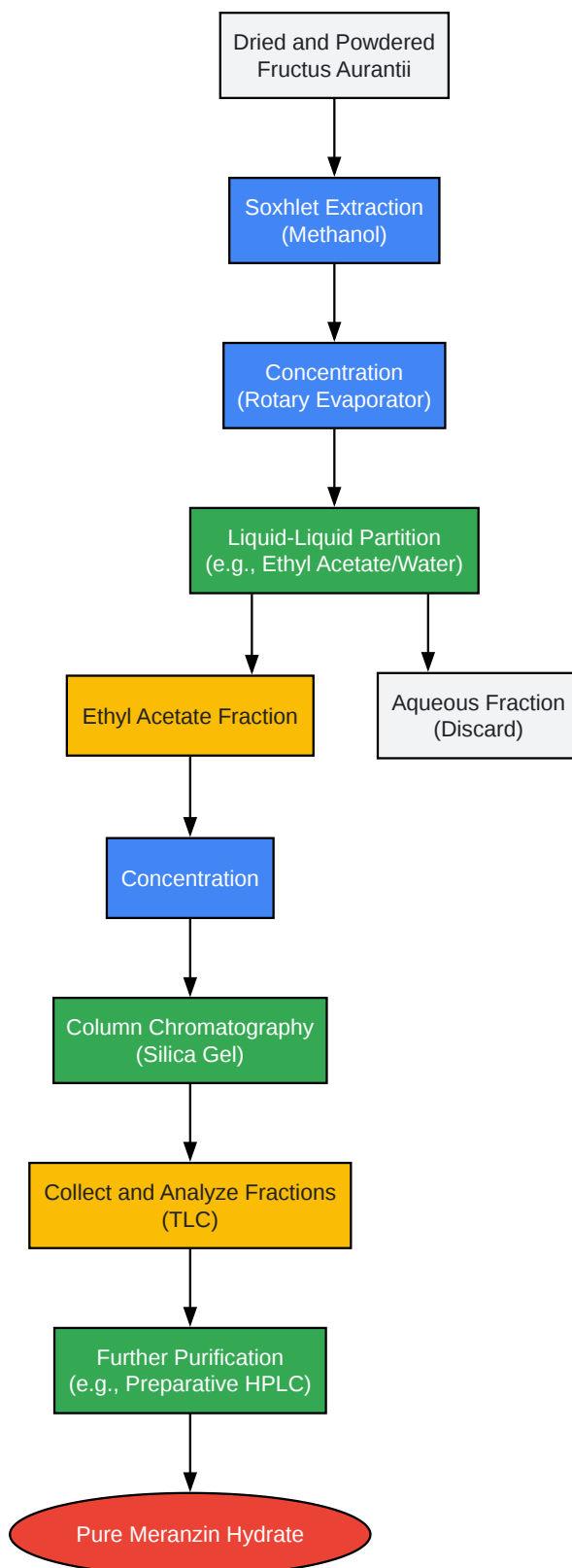
Experimental Protocols

This section provides detailed protocols for the isolation, analysis, and biological evaluation of **Meranzin hydrate**.

Isolation of Meranzin Hydrate from Fructus Aurantii

This protocol describes a general procedure for the extraction and isolation of coumarins from Citrus species, which can be adapted for **Meranzin hydrate** from Fructus Aurantii.

Experimental Workflow:

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Caption: General workflow for the isolation of **Meranzin hydrate**.

Methodology:

- **Extraction:** The dried and powdered plant material of *Fructus Aurantii* is subjected to Soxhlet extraction with methanol for several hours.
- **Concentration:** The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The ethyl acetate fraction, which contains the coumarins, is collected.
- **Column Chromatography:** The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of a nonpolar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
- **Fraction Collection and Analysis:** Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **Meranzin hydrate**.
- **Purification:** Fractions rich in **Meranzin hydrate** are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

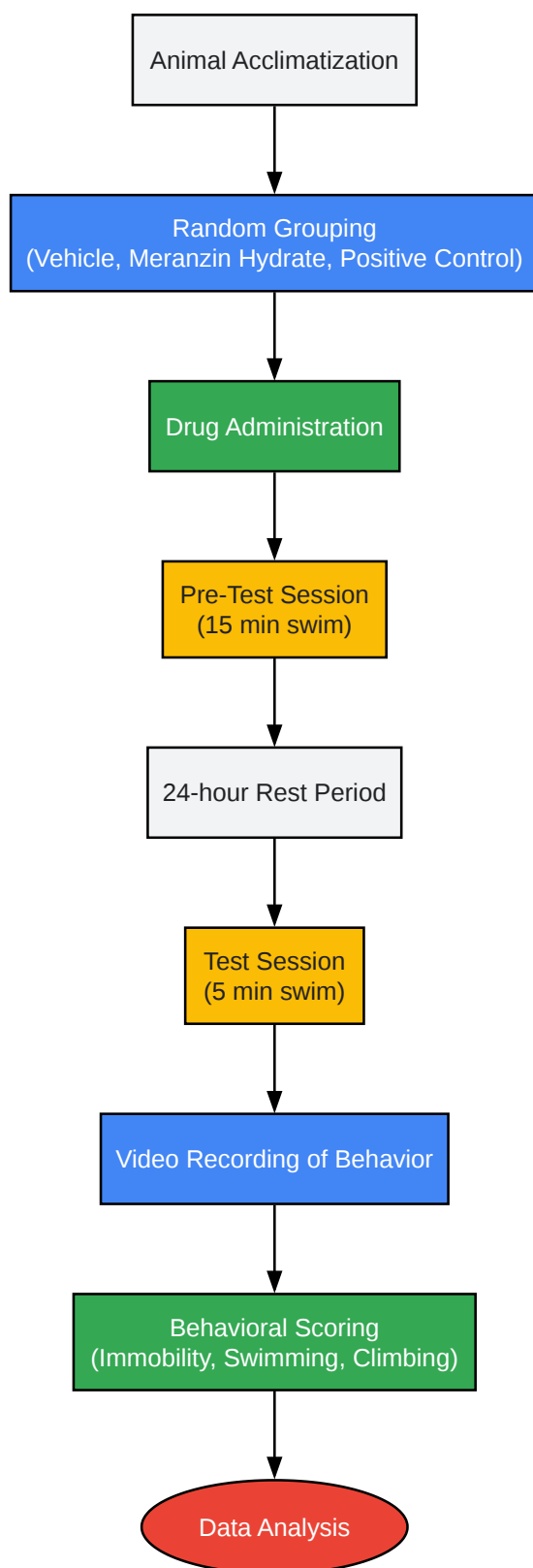
- **Column:** C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- **Mobile Phase:** A gradient of acetonitrile and water (often with a small percentage of acid like formic or acetic acid to improve peak shape).
- **Detection:** Diode-array detector (DAD) or mass spectrometry (MS).
- **Flow Rate:** Typically 1.0 mL/min.
- **Injection Volume:** 10-20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (in CDCl_3): Characteristic signals for the aromatic protons of the coumarin ring, the methoxy group, and the protons of the dihydroxy-methylbutyl side chain are observed.
- ^{13}C NMR (in CDCl_3): Signals corresponding to all 15 carbon atoms of the molecule can be assigned.

Antidepressant Activity Assessment: Forced Swim Test (FST) in Rats

Experimental Workflow:



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Caption: Workflow for the Forced Swim Test in rats.

Methodology:

- Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 30 cm.
- Procedure:
 - Pre-test: On the first day, rats are individually placed in the cylinder for a 15-minute swimming session.
 - Drug Administration: **Meranzin hydrate** or a vehicle is administered to the animals according to the experimental design (e.g., intraperitoneally or orally) at specific time points before the test session.
 - Test: 24 hours after the pre-test, the rats are placed back into the cylinder for a 5-minute test session.
- Data Collection: The entire 5-minute test session is recorded on video.
- Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.

Prokinetic Activity Assessment: Gastric Emptying and Intestinal Transit in Rats

Methodology:

- Animal Preparation: Rats are fasted overnight with free access to water.
- Test Meal: A non-absorbable marker, such as phenol red (e.g., 0.5 mg/mL in a 5% glucose solution) or a radio-labeled meal, is prepared.
- Drug Administration: **Meranzin hydrate** or a vehicle is administered orally a set time before the test meal.

- Gastric Emptying:
 - The test meal is administered orally.
 - At a predetermined time point (e.g., 20 minutes), the animal is euthanized.
 - The stomach is clamped at the pylorus and cardia and removed.
 - The amount of the marker remaining in the stomach is quantified (e.g., spectrophotometrically for phenol red).
 - Gastric emptying is calculated as: $(1 - (\text{amount of marker in stomach} / \text{total amount of marker administered})) * 100\%$.
- Intestinal Transit:
 - Following the administration of the test meal, the animal is euthanized at a specific time.
 - The small intestine is carefully removed from the pylorus to the cecum.
 - The distance traveled by the marker front from the pylorus is measured, and the total length of the small intestine is also measured.
 - Intestinal transit is expressed as the percentage of the total length of the small intestine that the marker has traversed.

Western Blot Analysis of mTOR Signaling in the Hippocampus

Methodology:

- Tissue Preparation: Following behavioral testing, rats are euthanized, and the hippocampus is rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p70S6K, anti-total-p70S6K, anti-BDNF, and a loading control like anti- β -actin or anti-GAPDH) overnight at 4°C.
 - After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the levels of their respective total proteins.

Pharmacokinetics

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, and elimination of **Meranzin hydrate**.

Table 3: Pharmacokinetic Parameters of **Meranzin Hydrate** in Rats

Parameter	Value	Condition	Reference
Tmax (Time to peak concentration)	~1.0 hour	Oral administration	
t _{1/2z} (Terminal half-life)	>6.5 hours	Oral administration	

These parameters suggest that **Meranzin hydrate** is rapidly absorbed but has a relatively slow elimination rate in rats.

Conclusion

Meranzin hydrate is a promising natural compound with well-documented antidepressant and prokinetic activities. This technical guide has provided a detailed overview of its chemical structure, properties, and biological effects, along with comprehensive experimental protocols for its study. The information presented herein is intended to facilitate further research and development of **Meranzin hydrate** as a potential therapeutic agent for depression and gastrointestinal motility disorders. Further investigations are warranted to fully elucidate its clinical potential and to explore its other reported biological activities, such as its anti-inflammatory and anti-atherosclerosis effects.

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References

- 1. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
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